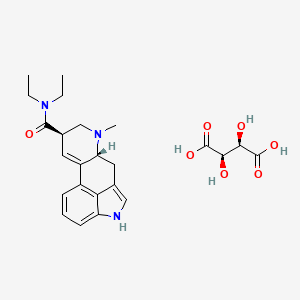

![molecular formula C36H48O9 B12796572 Benzaldehydhelveticosol [German] CAS No. 40279-64-9](/img/structure/B12796572.png)

Benzaldehydhelveticosol [German]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzaldehydhelveticosol, commonly known as Benzaldehyde, is an organic compound with the chemical formula C₇H₆O. It is a colorless liquid with a characteristic almond-like odor. Benzaldehyde is one of the simplest aromatic aldehydes and is widely used in various industries due to its unique properties .

Synthetic Routes and Reaction Conditions:

Oxidation of Toluene: One of the primary methods for synthesizing Benzaldehyde is the oxidation of toluene. This process involves the use of catalysts such as vanadium (V) oxide and magnesium oxide.

Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride.

Industrial Production Methods:

Enzymatic Production: Recent advancements have led to the development of enzymatic processes for producing Benzaldehyde from L-phenylalanine using engineered enzymes.

Types of Reactions:

Oxidation: Benzaldehyde can be easily oxidized to benzoic acid in the presence of air at room temperature.

Reduction: It can be reduced to benzyl alcohol using hydrogenation reactions.

Common Reagents and Conditions:

Oxidation: Air, vanadium (V) oxide, magnesium oxide.

Reduction: Hydrogen gas, metal catalysts like palladium.

Substitution: Halogens (e.g., bromine), aluminum trichloride.

Major Products Formed:

Oxidation: Benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Bromobenzaldehyde, hydrogen bromide.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: Benzaldehyde derivatives have been studied for their antimicrobial and insecticidal properties.

Medicine: It is used in the formulation of certain drugs and as a flavoring agent in pharmaceuticals.

Industry: Benzaldehyde is a key ingredient in the production of perfumes, flavorings, and plastic additives.

Wirkmechanismus

The mechanism of action of Benzaldehyde involves its interaction with various molecular targets:

Oxidative Stress: Benzaldehyde can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Benzyl Alcohol: Similar in structure but differs in its functional group (alcohol instead of aldehyde).

Benzoic Acid: The oxidized form of Benzaldehyde.

Benzaldehyde Oxime: A derivative formed by the reaction of Benzaldehyde with hydroxylamine.

Uniqueness:

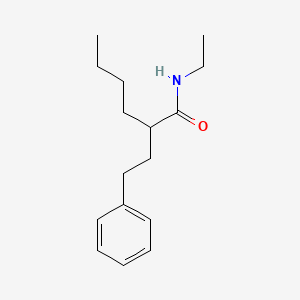

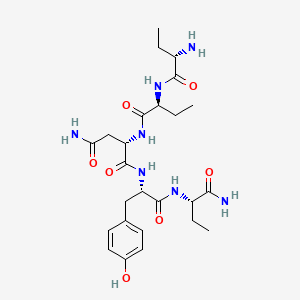

Eigenschaften

CAS-Nummer |

40279-64-9 |

|---|---|

Molekularformel |

C36H48O9 |

Molekulargewicht |

624.8 g/mol |

IUPAC-Name |

3-[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H48O9/c1-21-31-28(44-32(45-31)22-6-4-3-5-7-22)17-30(42-21)43-24-8-13-34(20-37)26-9-12-33(2)25(23-16-29(38)41-19-23)11-15-36(33,40)27(26)10-14-35(34,39)18-24/h3-7,16,21,24-28,30-32,37,39-40H,8-15,17-20H2,1-2H3 |

InChI-Schlüssel |

HTIPRFQCVQFOMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

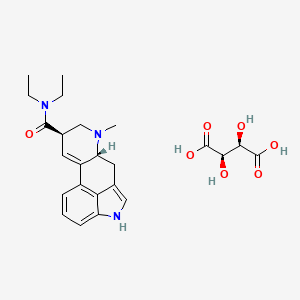

![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)